1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-(trimethylsilyl)- is a heterocyclic compound with significant interest in the field of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a pyrrolopyridine core structure, which is modified by the introduction of iodine at the fourth position and a trimethylsilyl group at the first position. Its chemical formula is C10H12IN2Si, and it is recognized for its potential applications in various scientific fields, including pharmaceuticals.
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-(trimethylsilyl)- falls under the classification of heterocyclic compounds and specifically belongs to the category of nitrogen-containing heterocycles. Its structure contributes to its classification as a potential pharmacophore in drug discovery.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-(trimethylsilyl)- can be achieved through various methods, primarily involving the iodination of 1H-pyrrolo[2,3-b]pyridine followed by silylation. The general approach includes:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical conditions include maintaining an inert atmosphere (nitrogen or argon) and controlling temperature to prevent side reactions.
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-(trimethylsilyl)- features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The trimethylsilyl group enhances solubility and stability.
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-(trimethylsilyl)- can participate in various chemical reactions typical for halogenated compounds and silylated derivatives:
These reactions often require specific catalysts and conditions (temperature, solvent) to proceed efficiently. For example, palladium catalysts are commonly used in cross-coupling reactions.
The mechanism of action for compounds like 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves interaction with biological targets such as enzymes or receptors.
Research indicates that similar compounds may exhibit activity against certain cancer cell lines or bacterial strains due to their ability to inhibit specific pathways or enzymatic functions.
1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-(trimethylsilyl)- has potential applications in:
Research continues into its biological activities and potential therapeutic uses, particularly in oncology and infectious disease treatment.
This compound exemplifies the importance of heterocyclic chemistry in pharmaceutical development and organic synthesis. Further studies are necessary to fully elucidate its properties and applications.
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine nucleobases. This nitrogen-rich heterocycle enables targeted interactions with biological macromolecules through hydrogen bonding and π-stacking. Historically, unsubstituted pyrrolopyridine derivatives showed limited bioavailability due to poor solubility and metabolic instability. The strategic introduction of halogen atoms and protecting groups addressed these limitations, enabling a renaissance in pyrrolopyridine drug discovery [2] [9].
A significant breakthrough occurred with the discovery of TNIK (Traf2- and Nck-interacting kinase) inhibitors featuring the pyrrolo[2,3-b]pyridine core. In 2021, researchers identified compounds within this class exhibiting sub-nanomolar IC50 values (≤1 nM) against TNIK – a critical target in colorectal cancer signaling pathways. These inhibitors demonstrated concentration-dependent suppression of IL-2 secretion, validating TNIK as a druggable target for inflammatory and oncological indications [2]. Concurrently, antiproliferative agents bearing diarylurea-linked pyrrolo[3,2-c]pyridine derivatives (structurally analogous to 7-azaindoles) showed nanomolar potency against A375P melanoma cell lines, surpassing the activity of the reference drug Sorafenib [9].
Table 1: Key Therapeutic Applications of Pyrrolopyridine Derivatives
Biological Target | Therapeutic Area | Potency (IC50 or EC50) | Reference |
---|---|---|---|
TNIK Kinase | Oncology/Inflammation | ≤ 1 nM (Enzymatic) | [2] |
A375P Melanoma Cells | Oncology | < 0.1 µM (Cellular) | [9] |
IGF-1R Tyrosine Kinase | Oncology | Not Disclosed (Potent Inhibition Reported) | [2] |
The evolution of synthetic methodologies has been pivotal to these advances. Early routes relied on direct functionalization of the parent heterocycle, which suffered from regioselectivity challenges at the electron-rich pyrrole ring. Modern approaches leverage halogenated intermediates (particularly 4-iodo derivatives) for site-specific cross-coupling reactions. The installation of the 4-iodo substituent, as in 4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 319474-34-5), provides a versatile handle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, facilitating rapid diversification for structure-activity relationship (SAR) studies [6].
Halogenation Strategies: Iodination at the C4 position of pyrrolo[2,3-b]pyridine exploits the inherent electron deficiency of the pyridine ring. Electrophilic halogenation typically requires activated reagents like N-iodosuccinimide (NIS) under controlled conditions. The 4-iodo derivative serves dual purposes: as a cross-coupling partner and as an activating group for further cyclizations. Halogen-induced cyclizations enable controllable synthesis of complex heterocycles through reagent- or substrate-switchable pathways [5]. For instance, electrophilic bromine/lutidine complexes regioselectively brominate resin-bound diaminopurines – a transformation relevant to pyrrolopyridine functionalization [10]. The C4-iodo substituent also facilitates directed ortho-metalation for introducing additional functionality adjacent to the core [6].
Trimethylsilyl Protecting Group Chemistry: Protection of the pyrrole nitrogen (N1) is essential to prevent undesired side reactions during C4 halogenation or subsequent derivatization. The trimethylsilyl (TMS) group, introduced via reaction with chlorotrimethylsilane (TMS-Cl), offers critical advantages:
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-(trimethylsilyl)- (CAS 49759029; C10H13IN2Si) exemplifies this approach: protection of N1 with TMS, followed by regioselective iodination at C4 yields this stable, crystalline intermediate. Its structural characterization includes SMILES (Ic1ccnc2[nH]ccc12) and InChI Key (PCHGYPNRADCIKG-UHFFFAOYSA-N) identifiers [6].
Table 2: Synthetic Utility of 4-Iodo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Transformation | Reagents/Conditions | Key Product | Application | |
---|---|---|---|---|
Deprotection | AcOH/THF/H2O or TBAF/THF | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | Cross-coupling precursor | |
Cross-Coupling | Pd(PPh3)4, ArB(OH)2 | 4-Aryl-1H-pyrrolo[2,3-b]pyridines | Kinase inhibitor cores | |
Halogen Exchange | CuI, Iodide salts | Not Required (Iodide already present) | Radiolabeling potential | |
Cyclization | Halogen-induced cyclizations | Fused polycyclic heterocycles | Diversification of molecular scaffolds | [5] |
Reagent-Switchable vs. Substrate-Switchable Halogenation: Halogen-based cyclizations offer precise control over reaction pathways:
The synergy of halogenation and silicon protection is exemplified in the scalable synthesis of 4-iodo-1-(trimethylsilyl)-protected derivative. This intermediate enables efficient access to next-generation kinase inhibitors and fluorescent probes, accelerating drug discovery pipelines targeting oncological and inflammatory diseases [2] [6] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1